Ethyl 3-bromo-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-bromo-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 1353100-91-0 . It has a molecular weight of 219.04 . The IUPAC name for this compound is this compound . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of caesium carbonate in N,N-dimethyl-formamide at 25℃ for 12 hours . The mixture is then diluted with H2O and extracted with ethyl acetate .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BrN2O2/c1-2-11-6 (10)4-3-8-9-5 (4)7/h3H,2H2,1H3, (H,8,9) . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrazoles in general have been involved in various chemical reactions .Physical And Chemical Properties Analysis
This compound has a boiling point of 85-88 . It is soluble with a solubility of 1.21 mg/ml . It has a Log Po/w (iLOGP) of 1.41, indicating its lipophilicity .Scientific Research Applications
Synthesis as an Insecticide Intermediate : Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is an important intermediate for a new insecticide, chlorantraniliprole. It was synthesized from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through esterification and bromination, achieving a high yield and purity, making it a promising industrialization route due to its simple synthetic process and low cost (Lan Zhi-li, 2007).
Key Intermediate in Chlorantraniliprole Synthesis : Another study outlines the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a key intermediate for preparing chlorantraniliprole, an insecticide. The process involved esterification, bromination, dehydrogenation, and hydrolysis, with an overall yield of 39.5% (Ji Ya-fei, 2009).
Regio-selective Synthesis Using Ultrasound : A study on the regio-selective synthesis of ethyl-5-(trifluoromethyl)-1-(3-substituted-isoquinolin-1-yl)-1H-pyrazole-4-carboxylates using indium bromide catalyst under ultrasonic irradiation highlights a method for synthesizing a series of pyrazole-4-carboxylates efficiently (K. Prabakaran et al., 2012).
Cytostatic Activity of Bromomethylpyrazole Nucleosides : Glycosylation of ethyl 3(5)-(bromomethyl)pyrazole-5(3)-carboxylate led to the formation of nucleosides with significant cytostatic activity against HeLa cell cultures, demonstrating potential therapeutic applications (M. García-López et al., 1979).
Anticancer and Autophagy Regulating Properties : A series of novel oxime-containing pyrazole derivatives synthesized from ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives showed dose- and time-dependent inhibition of proliferation in A549 lung cancer cells, mainly due to autophagy induction (Liang-Wen Zheng et al., 2010).
Safety and Hazards
Future Directions
Ethyl 3-bromo-1H-pyrazole-4-carboxylate can be used as an intermediate in organic synthesis . It has potential applications in the preparation of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides .
Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to this compound .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Pyrazole compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Pyrazole compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole compounds are known to exhibit a range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Action Environment
The action, efficacy, and stability of Ethyl 3-bromo-1H-pyrazole-4-carboxylate can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
properties
IUPAC Name |
ethyl 5-bromo-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMONTLMXUZERMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719102 |
Source
|
Record name | Ethyl 5-bromo-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1353100-91-0 |
Source
|
Record name | Ethyl 5-bromo-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-bromo-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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